N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole carboxamide derivative featuring a benzothiazole moiety substituted with a methoxy group at position 6 and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications. Structurally, the compound integrates a pyrazole core linked to a benzo[d]thiazol-2-yl group via a carboxamide bridge, with methyl substituents at positions 1 and 3 of the pyrazole ring. This design is analogous to fungicidal pyrazole amides like penflufen but distinguishes itself through the methoxybenzothiazole and dimethylaminoethyl modifications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-12-10-15(22(4)20-12)17(24)23(9-8-21(2)3)18-19-14-7-6-13(25-5)11-16(14)26-18;/h6-7,10-11H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIPPWLFKCHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 484.0 g/mol. The presence of a dimethylamino group and a methoxybenzo[d]thiazole moiety are particularly notable for their roles in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O4S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 1216653-38-1 |
| Density | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
- Mechanism of Action : Preliminary studies indicate that the compound may exert its anticancer effects through inhibition of tubulin polymerization, similar to other known anticancer agents such as nocodazole. This activity suggests potential use in treating various cancer types by disrupting mitotic processes in cancer cells.
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Cell Line Studies :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- For instance, IC50 values were reported in the range of 80–200 nM against these cell lines, showcasing its potency compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the core structure can significantly impact biological efficacy. The presence of electron-donating groups on the phenyl ring enhances activity, while electron-withdrawing substituents tend to decrease potency .
Case Study 1: Inhibition of Tubulin Polymerization
A study focused on the inhibition of tubulin polymerization found that at concentrations around 0.4 µM, the compound effectively inhibited porcine brain tubulin polymerization, outperforming some existing agents like colchicine . This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Cell Cycle Arrest
Another investigation reported that treatment with the compound led to a significant accumulation of cells in the G2/M phase of the cell cycle at concentrations as low as 2 µM. This finding indicates that it may induce cell cycle arrest, a common mechanism by which anticancer drugs exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride This compound (RN: 1189696-80-7) replaces the 6-methoxybenzothiazole with a 4-fluoro-substituted benzothiazole and lacks the 3-methyl group on the pyrazole. The absence of the 3-methyl group may reduce steric hindrance, impacting interactions with biological targets .
2.1.2. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p) These derivatives (e.g., 3a: C21H15ClN6O) feature dual pyrazole rings with aryl substituents and a cyano group. Unlike the target compound, they lack the benzothiazole moiety and dimethylaminoethyl chain but share the carboxamide linkage. Their antifungal activity is attributed to the chloro and cyano groups, which enhance electrophilicity and membrane penetration .
Substituent Effects on Activity
- Electron-Withdrawing Groups (Cl, F) : Derivatives like 3b (Cl) and 3d (F) show higher melting points and yields compared to 3a, suggesting improved crystallinity and stability. Chlorine’s lipophilicity may enhance membrane permeability in antifungal applications .
- Methoxy vs. In contrast, 4-fluoro substitution () increases electronegativity, favoring dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
